Cas no 70097-44-8 (7-Chloro-3-hydroxy-3H-isobenzofuran-1-one)

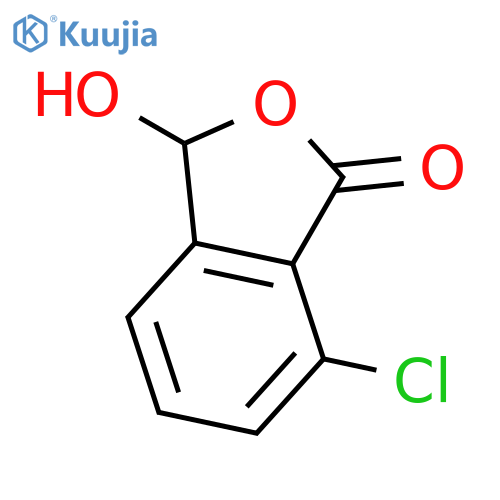

70097-44-8 structure

商品名:7-Chloro-3-hydroxy-3H-isobenzofuran-1-one

CAS番号:70097-44-8

MF:C8H5ClO3

メガワット:184.576501607895

MDL:MFCD17926369

CID:3173910

PubChem ID:12527051

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one 化学的及び物理的性質

名前と識別子

-

- 1(3H)-ISOBENZOFURANONE, 7-CHLORO-3-HYDROXY-

- 7-CHLORO-3-HYDROXY-3H-2-BENZOFURAN-1-ONE

- CS-0117769

- OPBSRGHVNRSYSR-UHFFFAOYSA-N

- AS-37277

- 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one

- 70097-44-8

- MFCD17926369

- AKOS022851227

- SCHEMBL5426438

- 7-CHLORO-3-HYDROXY-3H-ISOBENZOFURAN-1-ONE

- 7-chloro-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

- 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one

-

- MDL: MFCD17926369

- インチ: InChI=1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H

- InChIKey: OPBSRGHVNRSYSR-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)Cl)C(=O)OC2O

計算された属性

- せいみつぶんしりょう: 183.9927217Da

- どういたいしつりょう: 183.9927217Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 色と性状: White to Yellow Solid

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:2-8 °C

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM322903-1g |

7-Chloro-3-hydroxyisobenzofuran-1(3H)-one |

70097-44-8 | 95% | 1g |

$584 | 2024-07-24 | |

| AstaTech | 57830-0.25/G |

7-CHLORO-3-HYDROXY-3H-ISOBENZOFURAN-1-ONE |

70097-44-8 | 97% | 0.25g |

$257 | 2023-09-16 | |

| Chemenu | CM322903-1g |

7-Chloro-3-hydroxyisobenzofuran-1(3H)-one |

70097-44-8 | 95% | 1g |

$345 | 2021-06-17 | |

| TRC | C385018-50mg |

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one |

70097-44-8 | 50mg |

$ 135.00 | 2022-06-06 | ||

| TRC | C385018-10mg |

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one |

70097-44-8 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Alichem | A019092956-1g |

7-Chloro-3-hydroxyisobenzofuran-1(3H)-one |

70097-44-8 | 95% | 1g |

$400.67 | 2023-09-01 | |

| Ambeed | A465864-1g |

7-Chloro-3-hydroxyisobenzofuran-1(3H)-one |

70097-44-8 | 97% | 1g |

$582.0 | 2024-04-17 | |

| TRC | C385018-100mg |

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one |

70097-44-8 | 100mg |

$ 210.00 | 2022-06-06 | ||

| AstaTech | 57830-1/G |

7-CHLORO-3-HYDROXY-3H-ISOBENZOFURAN-1-ONE |

70097-44-8 | 97% | 1g |

$767 | 2023-09-16 | |

| 1PlusChem | 1P00ICH0-1g |

1(3H)-Isobenzofuranone, 7-chloro-3-hydroxy- |

70097-44-8 | 97% | 1g |

$914.00 | 2025-02-28 |

7-Chloro-3-hydroxy-3H-isobenzofuran-1-one 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

70097-44-8 (7-Chloro-3-hydroxy-3H-isobenzofuran-1-one) 関連製品

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70097-44-8)7-Chloro-3-hydroxy-3H-isobenzofuran-1-one

清らかである:99%

はかる:1g

価格 ($):524.0